molecular formula C2H2NNaO2 B7724205 sodium;N-formylmethanimidate

sodium;N-formylmethanimidate

Cat. No.: B7724205
M. Wt: 95.03 g/mol
InChI Key: QJXDSDLNUKLDBP-UHFFFAOYSA-M
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Description

Sodium;N-formylmethanimidate is a chemical compound with the formula [Na+]O=C[N-]C=O It is a derivative of formamide and is known for its role in various chemical reactions, particularly in the field of organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;N-formylmethanimidate can be synthesized through the reaction of sodium formate with formamide under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain a high-purity product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form simpler compounds, often using reducing agents like sodium borohydride.

    Substitution: This compound can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, dimethyl sulfoxide.

Major Products Formed:

    Oxidation Products: Formic acid, carbon dioxide.

    Reduction Products: Methanol, formaldehyde.

    Substitution Products: Various substituted formamides depending on the substituent introduced.

Scientific Research Applications

Sodium;N-formylmethanimidate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of formamides and other derivatives.

    Biology: Investigated for its potential role in biochemical pathways involving formylation reactions.

    Medicine: Explored for its potential use in drug synthesis and as an intermediate in the production of pharmaceuticals.

    Industry: Utilized in the manufacture of resins, adhesives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;N-formylmethanimidate involves its ability to act as a formylating agent. It introduces a formyl group (HCO) to other compounds, which can significantly alter their chemical properties. This formylation process is crucial in various synthetic pathways, particularly in the formation of formamides and related compounds.

Comparison with Similar Compounds

    Sodium formate: A simpler formate salt with similar reactivity but lacks the formyl group.

    Formamide: The parent compound from which sodium;N-formylmethanimidate is derived.

    N,N-Dimethylformamide: A related compound used as a solvent and reagent in organic synthesis.

Uniqueness: this compound is unique due to its dual functionality as both a sodium salt and a formylating agent. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.

Properties

IUPAC Name

sodium;N-formylmethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXDSDLNUKLDBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=NC=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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